molecular formula C29H29N5O3 B2754511 N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941954-73-0

N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2754511
CAS No.: 941954-73-0
M. Wt: 495.583
InChI Key: VQUMYFANSJWIAN-UHFFFAOYSA-N
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Description

“N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” likely involves multiple steps, including the formation of the quinoline and piperazine rings, followed by their coupling with the acetamidophenyl group. Typical reaction conditions might include:

    Formation of Quinoline Ring: This could involve cyclization reactions using appropriate starting materials under acidic or basic conditions.

    Formation of Piperazine Ring: This might be achieved through nucleophilic substitution reactions.

    Coupling Reactions: The final coupling of the quinoline and piperazine rings with the acetamidophenyl group could be facilitated by reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification Techniques: Employing methods such as crystallization, chromatography, or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound “N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” may undergo various chemical reactions, including:

    Oxidation: Potentially forming quinoline N-oxides.

    Reduction: Reducing the quinoline ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting pharmacological properties.

Medicine

If the compound shows biological activity, it could be explored for therapeutic applications, such as targeting specific receptors or enzymes.

Industry

In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for “N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Receptors: Interacting with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease pathways.

    Signal Transduction: Modulating signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinoline derivatives or piperazine-containing molecules. Examples could be:

    Quinoline Derivatives: Such as chloroquine or quinine.

    Piperazine Derivatives: Such as fluphenazine or trifluoperazine.

Uniqueness

The uniqueness of “N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” could lie in its specific structural features, which might confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3/c1-21(35)30-23-11-13-24(14-12-23)31-28(36)20-37-26-9-5-6-22-10-15-27(32-29(22)26)34-18-16-33(17-19-34)25-7-3-2-4-8-25/h2-15H,16-20H2,1H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUMYFANSJWIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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